molecular formula C18H17N5 B8040126 3-[4-[(E)-2-(benzotriazol-2-yl)ethenyl]-N-methylanilino]propanenitrile

3-[4-[(E)-2-(benzotriazol-2-yl)ethenyl]-N-methylanilino]propanenitrile

Cat. No.: B8040126
M. Wt: 303.4 g/mol
InChI Key: PTXJZNVPCCUQDJ-SDNWHVSQSA-N
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Description

3-[4-[(E)-2-(benzotriazol-2-yl)ethenyl]-N-methylanilino]propanenitrile is an organic compound that features a benzotriazole moiety. Benzotriazole derivatives are known for their versatile applications in various fields, including chemistry, biology, and industry. This compound is particularly interesting due to its unique structure, which combines the properties of benzotriazole with those of aniline and nitrile groups.

Mechanism of Action

The mechanism of action of 3-[4-[(E)-2-(benzotriazol-2-yl)ethenyl]-N-methylanilino]propanenitrile involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole moiety can bind to active sites of enzymes, inhibiting their activity. This interaction is facilitated by the compound’s ability to form stable coordination complexes with metal ions .

Comparison with Similar Compounds

Similar compounds include other benzotriazole derivatives such as:

Compared to these compounds, 3-[4-[(E)-2-(benzotriazol-2-yl)ethenyl]-N-methylanilino]propanenitrile is unique due to its combination of benzotriazole, aniline, and nitrile functionalities, which confer distinct chemical and physical properties.

Properties

IUPAC Name

3-[4-[(E)-2-(benzotriazol-2-yl)ethenyl]-N-methylanilino]propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5/c1-22(13-4-12-19)16-9-7-15(8-10-16)11-14-23-20-17-5-2-3-6-18(17)21-23/h2-3,5-11,14H,4,13H2,1H3/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTXJZNVPCCUQDJ-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC#N)C1=CC=C(C=C1)C=CN2N=C3C=CC=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CCC#N)C1=CC=C(C=C1)/C=C/N2N=C3C=CC=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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